N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is a synthetic compound that belongs to the class of aromatic amides. This compound features an amine group attached to a phenyl ring, which is further connected to another aromatic system through an ether linkage. The molecular formula for N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is C17H22N2O3, and it has gained attention for its potential applications in pharmaceuticals and chemical biology.
The compound can be synthesized through various chemical methods, often involving the reaction of substituted anilines with appropriate acylating agents. Detailed synthesis protocols are available in chemical literature and databases, which provide insights into the methodologies employed for its production.
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is classified as an aromatic amide due to the presence of the amide functional group (-C(=O)N-). It also contains an ether functional group due to the ethoxyethoxy substitution, which may influence its solubility and reactivity.
The synthesis of N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide typically involves the following steps:
The reaction conditions often include:
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide can participate in various chemical reactions:
The kinetics and mechanisms of these reactions depend on factors such as temperature, solvent polarity, and concentration of reactants.
The mechanism of action for N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide in biological systems typically involves:
Research into its pharmacological properties is ongoing, and detailed studies are required to elucidate specific interactions and effects on cellular processes.
Relevant data on these properties can often be found in chemical safety data sheets or material safety data sheets from suppliers.
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide has several scientific uses:
Systematic Nomenclature and Molecular Identity:N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is classified as a para-substituted benzamide derivative. Its IUPAC name explicitly defines the core benzamide scaffold modified at the C4 position with a 2-ethoxyethoxy ether chain and aniline substitution featuring a para-amino group. The molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol [1] [6]. The CAS registry number 1020055-69-9 provides a unique identifier for this compound in chemical databases [1] [6].
Structural Features and Substituent Effects:
Table 1: Structural Comparison with Related Benzamides
Compound Name | Substituent Pattern | Molecular Weight (g/mol) | |
---|---|---|---|
N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide | para-ether, para-amino | 300.35 | |
N-(4-Aminophenyl)-2-ethoxybenzamide | ortho-ethoxy, para-amino | 256.30 | [5] |
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide | ortho-ether, meta-methyl | 314.38 | [10] |
Discovery as an Antiviral Hit:This compound emerged from high-throughput screening (HTS) of a 10,000-compound ChemBridge library using pseudotyped Ebola virus (EBOV) entry assays. Designated CBS1118 in early research, it was identified as a hit due to its inhibition of both Ebola and Marburg virus glycoprotein-mediated fusion, with EC₅₀ values <10 μM against infectious strains [3].
Medicinal Chemistry Optimization:
Mechanism of Antiviral Action:N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide disrupts viral entry by binding to the Ebola glycoprotein GP1 subunit. This destabilizes the GP1-GP2 complex, preventing fusion with host cell membranes—a mechanism validated through pseudotyped virus assays and comparison with reference inhibitors like toremifene [3].
Table 2: Biological Activity Profile
Virus Strain | Assay System | EC₅₀ (μM) | Inhibition at 12.5 μM | |
---|---|---|---|---|
Ebola (Mayinga) | Pseudotyped VSV (A549) | 9.86 ± 2.14 | 74.0% | [3] |
Marburg (Angola) | Pseudotyped VSV (A549) | 0.53 ± 0.09 | 90.7% | [3] |
Wild-type EBOV (Vero cells) | Infectious virus | <10 | Not reported | [3] |
Advantages Over Early Analogs:
Therapeutic Potential:As a non-nucleotide inhibitor, this benzamide derivative addresses limitations of nucleoside analogs (e.g., remdesivir), which target viral replication post-entry. Its entry inhibition mechanism offers prophylactic potential and synergy with vaccines, particularly relevant during rapid outbreaks where vaccine deployment is logistically challenging [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1